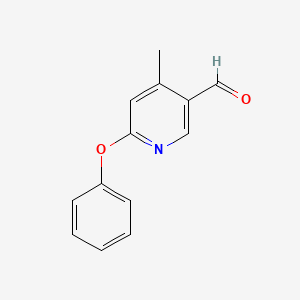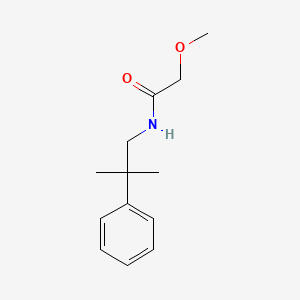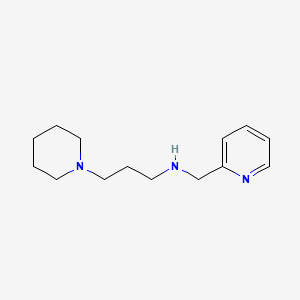
n-(3,3-Dimethylbutyl)chroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3,3-Dimethylbutyl)chroman-4-amine is a chemical compound with the molecular formula C15H23NO. It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmaceutical activities. The chroman-4-one skeleton, a significant structural entity in medicinal chemistry, is fused with a benzene ring and a dihydropyran ring, making it a versatile scaffold for drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(3,3-Dimethylbutyl)chroman-4-amine can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions: n-(3,3-Dimethylbutyl)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium persulfate, trifluoromethanesulfonic acid, and silver hexafluoroantimonate(V). These reagents facilitate reactions such as radical cyclization and coupling under mild conditions .
Major Products Formed: The major products formed from these reactions include sulfone-functionalized chroman-4-ones and chromans. These products exhibit significant biological activities and are valuable in medicinal chemistry .
Aplicaciones Científicas De Investigación
n-(3,3-Dimethylbutyl)chroman-4-amine has a wide range of scientific research applications. It is used in chemistry for the synthesis of novel compounds and in biology for studying various biological processes. In medicine, it serves as a building block for designing drugs with anticancer, antiviral, and anti-inflammatory properties. Additionally, it finds applications in the industry for the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of n-(3,3-Dimethylbutyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to n-(3,3-Dimethylbutyl)chroman-4-amine include other chroman derivatives like flavanones, isoflavones, spirochromanones, and benzylidene-4-chromanones. These compounds share the chroman-4-one skeleton but differ in their substituents and biological activities .
Uniqueness: this compound is unique due to its specific substituents, which confer distinct biological properties. Its structure allows for versatile modifications, making it a valuable scaffold for drug design and development .
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
N-(3,3-dimethylbutyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)9-10-16-13-8-11-17-14-7-5-4-6-12(13)14/h4-7,13,16H,8-11H2,1-3H3 |
Clave InChI |
FCPVGEUXXFFMEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCNC1CCOC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)
![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)

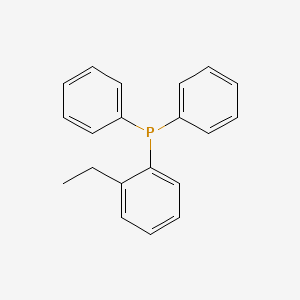
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
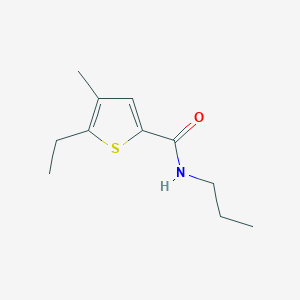

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
